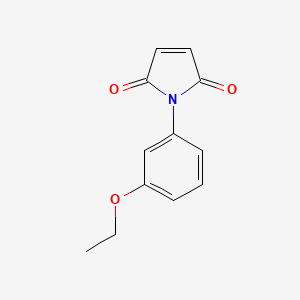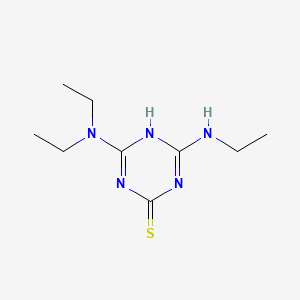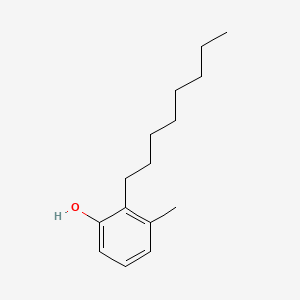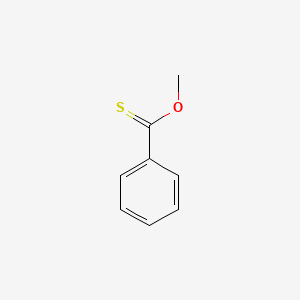
Benzenecarbothioic acid, O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a thioester derivative of benzenecarbothioic acid, characterized by the presence of a sulfur atom in place of the oxygen atom found in typical esters. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenecarbothioic acid, O-methyl ester can be synthesized through the esterification of benzenecarbothioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the thioester group can yield the corresponding thiol or alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted thioesters or other derivatives.
Aplicaciones Científicas De Investigación
Benzenecarbothioic acid, O-methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with certain enzymes.
Medicine: Research into potential therapeutic applications, such as the development of enzyme inhibitors or other bioactive molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of benzenecarbothioic acid, O-methyl ester involves its interaction with molecular targets through its thioester functional group. The sulfur atom in the thioester can form strong bonds with certain metal ions or enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarbothioic acid, S-methyl ester: Another thioester derivative with a similar structure but different positional isomerism.
Methyl benzoate: An ester of benzoic acid with an oxygen atom instead of sulfur.
Thiobenzoic acid: The parent compound of benzenecarbothioic acid, O-methyl ester, without the esterification.
Uniqueness
This compound is unique due to its thioester functional group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing ester counterparts. The presence of sulfur allows for specific interactions with enzymes and metal ions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
5873-86-9 |
|---|---|
Fórmula molecular |
C8H8OS |
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
O-methyl benzenecarbothioate |
InChI |
InChI=1S/C8H8OS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
IXVOVVPVAXAFIV-UHFFFAOYSA-N |
SMILES canónico |
COC(=S)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



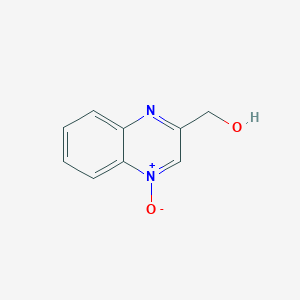
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
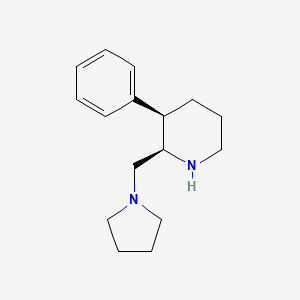
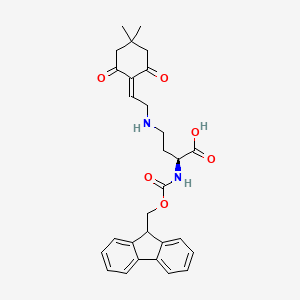
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
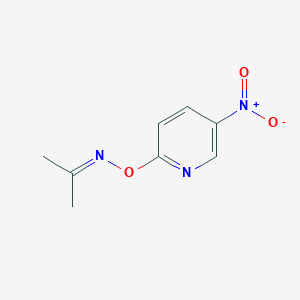
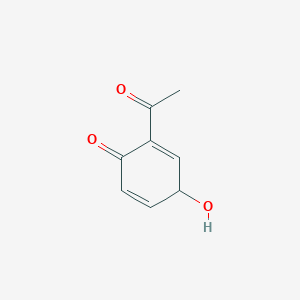
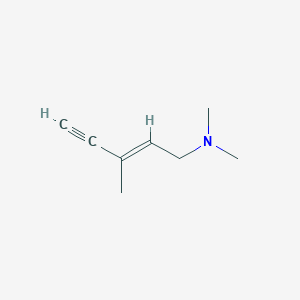
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
